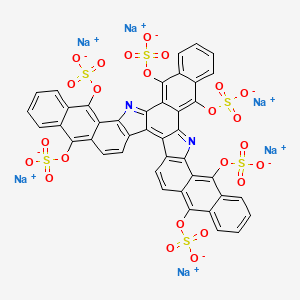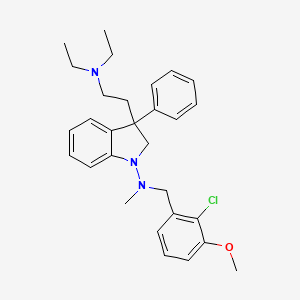
2,7-bis(piperidin-1-ylsulfonyl)-9H-fluoren-9-one oxime
Übersicht
Beschreibung
2,7-Bis(piperidin-1-ylsulfonyl)-9H-fluoren-9-one oxime (2,7-BPSF-oxime) is a synthetic compound that has recently been studied for its potential to act as a therapeutic agent in various diseases. It has been demonstrated to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. In addition, it has been found to have antioxidant and neuroprotective properties. This review will discuss the synthesis method, scientific research applications, mechanism of action, biological activity, biochemical and physiological effects, pharmacodynamics, advantages and limitations for lab experiments, and future directions for 2,7-BPSF-oxime.
Wissenschaftliche Forschungsanwendungen
Cancer Research
CIL56 has been studied for its effects on esophageal squamous cell carcinoma cells . It has been found to significantly inhibit the proliferation and migration of these cells . CIL56 also affects the concentration of iron ions and glutathione in these cells, and reduces the expression of iron-death-related proteins xCT and GPX4, as well as YAP1 protein .
Nonapoptotic Cell Death
CIL56 has been associated with a form of nonapoptotic cell death that is distinct from necroptosis, ferroptosis, and classic necrosis . This cell death requires a protein acyltransferase complex comprising the enzyme ZDHHC5 and an accessory subunit, GOLGA7 .
Neurological Research
Research has been conducted on the effects of long-term cholinergic activity on the functional heterogeneity of CA3 pyramidal neurons . While this research does not directly involve CIL56, it does involve the CA3 region, which is another name for the compound.
Connectivity in Neural Networks
There has been research into the local connectivity between two distinct CA3 cell types: thorny and athorny pyramidal cells . This research could have implications for understanding how different subpopulations of neurons contribute to network activity.
Synthesis of Novel Compounds
While not directly involving CIL56, research has been conducted into the synthesis of novel pyrimidine derivatives . Given that CIL56 is a pyrimidine derivative, this research could potentially be relevant for understanding the synthesis and potential applications of CIL56.
Binding Affinity
There is data available on the binding affinity of CIL56, which could be useful for understanding its potential interactions with other molecules .
Wirkmechanismus
Target of Action
CIL56 primarily targets the zDHHC5-GOLGA7 protein acyltransferase complex and YAP1/Tead transcriptional activity . The zDHHC5-GOLGA7 complex is involved in protein S-acylation, a process that regulates the membrane association, trafficking, stability, and function of hundreds of proteins in the cell . YAP1/Tead is a transcriptional mediator of the Hippo signaling cascade, which activates gene expression to drive tumor formation .
Mode of Action
CIL56 interacts with its targets to induce cell death. It requires a catalytically active protein S-acyltransferase complex comprising the enzyme ZDHHC5 and an accessory subunit GOLGA7 . This complex is mutually stabilizing and localizes to the plasma membrane . CIL56 also inhibits YAP1/Tead transcriptional activity .
Biochemical Pathways
CIL56 affects several biochemical pathways. It induces an unconventional form of nonapoptotic cell death distinct from necroptosis, ferroptosis, and classic necrosis . This cell death is promoted by a plasma membrane protein acyltransferase complex comprising ZDHHC5 and GOLGA7 . CIL56 also inhibits anterograde protein transport from the Golgi apparatus .
Pharmacokinetics
It is known that cil56 is soluble in dmso , which suggests that it could be well-absorbed and distributed in the body
Result of Action
CIL56 has been shown to significantly inhibit the proliferation and migration of certain cancer cells . It reduces the expression of iron-death-related proteins xCT and GPX4, as well as YAP1 protein . It also triggers cell death dependent upon the rate-limiting de novo lipid synthetic enzyme ACC1 .
Action Environment
The action of CIL56 can be influenced by environmental factors. For instance, the efficacy of CIL56 can vary depending on the type of cells it interacts with .
Eigenschaften
IUPAC Name |
N-[2,7-bis(piperidin-1-ylsulfonyl)fluoren-9-ylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S2/c27-24-23-21-15-17(32(28,29)25-11-3-1-4-12-25)7-9-19(21)20-10-8-18(16-22(20)23)33(30,31)26-13-5-2-6-14-26/h7-10,15-16,27H,1-6,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZXEEIUKQGUHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)N5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-bis(piperidin-1-ylsulfonyl)-9H-fluoren-9-one oxime | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the mechanism of action of CIL56?
A1: CIL56 induces an unconventional form of nonapoptotic cell death that is distinct from necroptosis, ferroptosis, and classic necrosis []. While the exact mechanism remains unclear, CIL56-induced cell death requires a protein acyltransferase complex consisting of the enzyme ZDHHC5 and its accessory subunit GOLGA7 []. This complex is localized to the plasma membrane and is involved in protein palmitoylation. Interestingly, the enzymatic activity of ZDHHC5 is not required for CIL56 uptake but is essential for its cell death-inducing effects []. Additionally, CIL56 treatment appears to inhibit protein secretion from the trans-Golgi apparatus [], suggesting a potential link to its mechanism of action.
Q2: Are there any specific genes identified that are involved in CIL56-induced cell death?
A2: Yes, a genome-wide CRISPR screen identified several genes involved in CIL56-induced cell death []. One crucial gene is ACACA (acetyl-CoA carboxylase 1), which encodes the rate-limiting enzyme in de novo lipid synthesis []. Disrupting ACACA renders cells resistant to CIL56-induced death, suggesting a crucial role for lipid metabolism in this process []. Another study highlighted the role of trans-2-enoyl-CoA reductase (TECR), an enzyme involved in very long-chain fatty acid (VLCFA) synthesis and the sphingosine-to-glycerophospholipid pathway, in CIL56-induced cell death []. Interestingly, while TECR is essential for this form of cell death, VLCFA synthesis itself appears dispensable. Instead, the study suggests that the conversion of sphingosine to palmitate by TECR plays a more significant role [].
Q3: What is the relationship between CIL56 and ceramide species?
A3: Research indicates that CIL56 treatment leads to a significant increase in palmitoyl-ceramide levels []. This finding is noteworthy because ceramide species have long been implicated in various cell death processes. The precise role of palmitoyl-ceramide in CIL56-induced cell death is currently under investigation [], but it suggests a potential mechanism by which this compound exerts its lethal effects.
Q4: Does CIL56 interact with other signaling pathways involved in cell fate?
A4: There is evidence suggesting that CIL56 may interact with the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis. One study demonstrated that CIL56 could inhibit the activity of Yes-associated protein (YAP), a downstream effector of the Hippo pathway []. Inhibiting YAP with CIL56 reduced hypoxia-induced endothelial-to-mesenchymal transition (EndMT) in a cellular model []. These findings suggest a potential interplay between CIL56 and the Hippo pathway, although further research is needed to fully elucidate this interaction.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



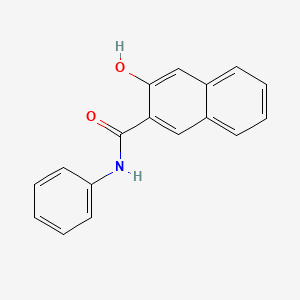

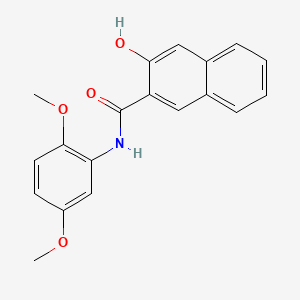
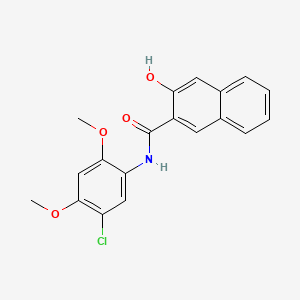
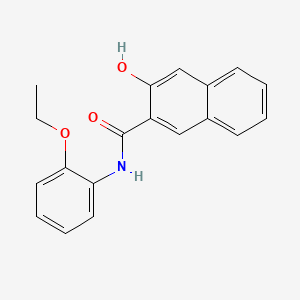
![2-Naphthalenecarboxamide, N,N'-(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis[3-hydroxy-](/img/structure/B1668944.png)
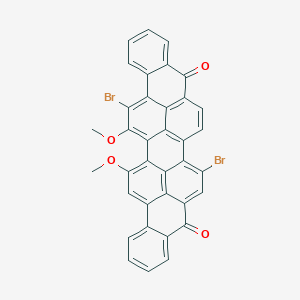
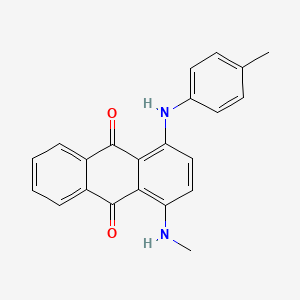
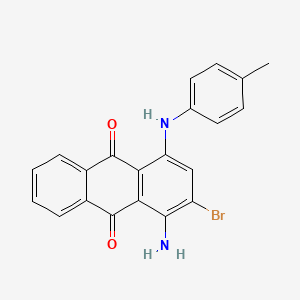
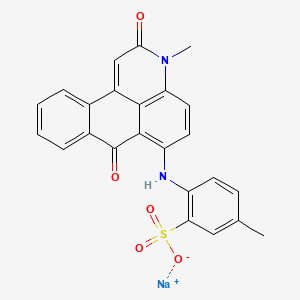
![Anthra[2,1,9-mna]benz[6,7]indazolo[2,3,4-fgh]acridine-5,10-dione](/img/structure/B1668953.png)
